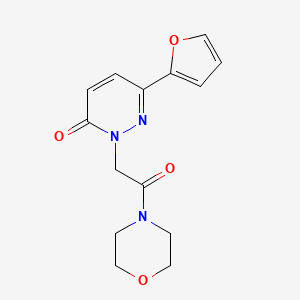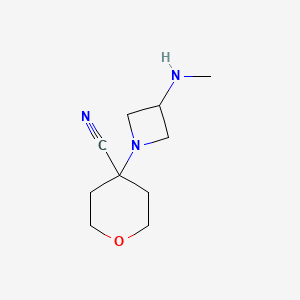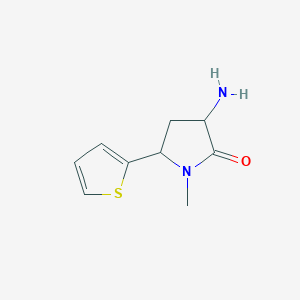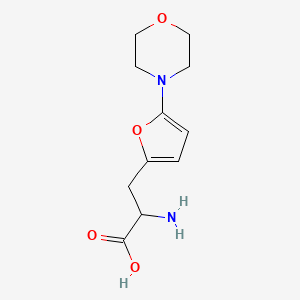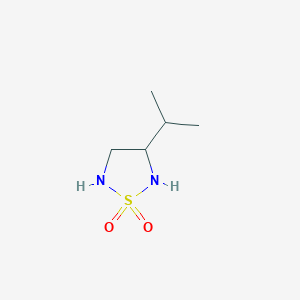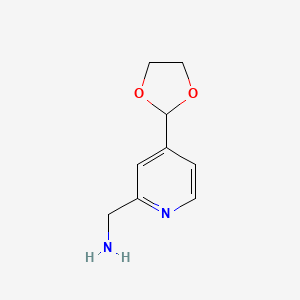
(4-(1,3-Dioxolan-2-yl)pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,3-DIOXOLAN-2-YL)PYRIDIN-2-YL]METHYLAMINE: is an organic compound with the molecular formula C8H11NO2 It features a pyridine ring substituted with a dioxolane group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3-DIOXOLAN-2-YL)PYRIDIN-2-YL]METHYLAMINE typically involves the reaction of 4-pyridinecarboxaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with methylamine under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the pyridine ring or the dioxolane group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced derivatives of the pyridine or dioxolane rings.
Substitution: Introduction of various substituents on the pyridine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it serves as a ligand in the study of enzyme interactions and receptor binding studies.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [4-(1,3-DIOXOLAN-2-YL)PYRIDIN-2-YL]METHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane and pyridine rings provide a unique structural framework that allows for selective binding to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine
- 3-Fluoro-2-pyridinecarbonitrile
- 2-Hydroxy-6-methylpyridine
Uniqueness: Compared to similar compounds, [4-(1,3-DIOXOLAN-2-YL)PYRIDIN-2-YL]METHYLAMINE stands out due to its specific combination of the dioxolane and pyridine rings, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
[4-(1,3-dioxolan-2-yl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C9H12N2O2/c10-6-8-5-7(1-2-11-8)9-12-3-4-13-9/h1-2,5,9H,3-4,6,10H2 |
InChI Key |
SIRYECBEBRTMBA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=NC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


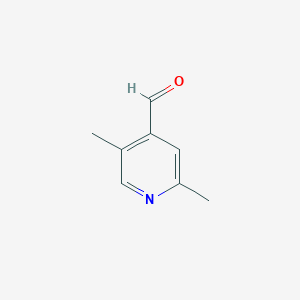
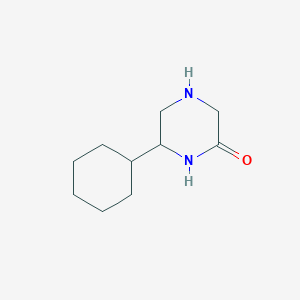
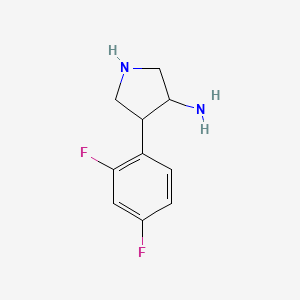
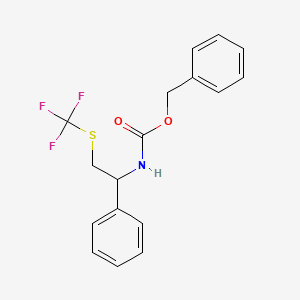
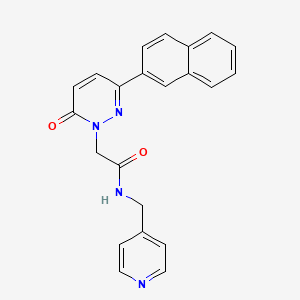
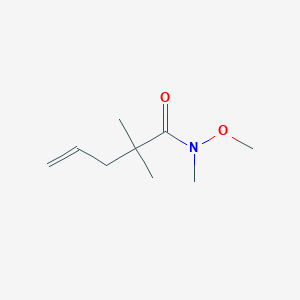

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-5,8-dioxo-3-(pyridin-1-ium-1-ylmethyl)-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14864556.png)
